4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, iodine, methyl, and trifluoromethyl groups attached to the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Quinoline derivatives are often involved in a variety of biochemical pathways due to their ability to interact with various biological targets .
Result of Action
Quinoline derivatives can have a variety of effects depending on their specific structure and the biological target they interact with .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways. Additionally, this compound can bind to specific proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules, leading to changes in downstream gene expression. These alterations can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound may inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as organ damage or metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may direct its localization, thereby influencing its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: The introduction of chlorine and iodine atoms into the quinoline ring can be achieved through electrophilic aromatic substitution reactions. For example, 2-methylquinoline can be treated with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 4-position.
Iodination: The iodination of the 3-position can be carried out using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the quinoline ring.
Cross-Coupling Reactions: The presence of halogen atoms makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and dyes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-iodoquinoline: Lacks the methyl and trifluoromethyl groups, resulting in different chemical and biological properties.
2-Methyl-6-(trifluoromethyl)quinoline:
4-Chloro-2-methylquinoline: Lacks the iodine and trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness
The unique combination of chlorine, iodine, methyl, and trifluoromethyl groups in 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline imparts distinct properties that make it valuable for specific applications. The presence of multiple halogen atoms enhances its reactivity in cross-coupling reactions, while the trifluoromethyl group increases its biological activity and stability.
Properties
IUPAC Name |
4-chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3IN/c1-5-10(16)9(12)7-4-6(11(13,14)15)2-3-8(7)17-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACSAZAAIXBCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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